3-Ethenyl-1H-pyrrolo[2,3-B]pyridine
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Description
“3-Ethenyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 118.1359 . This compound is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine”, has been reported in several studies . These compounds have been synthesized as potent inhibitors of the fibroblast growth factor receptor (FGFR) .Molecular Structure Analysis
The molecular structure of “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine” can be viewed using Java or Javascript . The IUPAC Standard InChI for this compound is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines, including “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine” can be obtained from the NIST Chemistry WebBook . It has a molecular weight of 118.1359 .Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine”, is ongoing. These compounds are being developed as potent FGFR inhibitors with potential applications in cancer therapy . Future research may focus on optimizing these compounds and evaluating their efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
3-ethenyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h2-6H,1H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZRLNIIGUAIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC2=C1C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434430 |
Source
|
Record name | 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
145901-21-9 |
Source
|
Record name | 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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